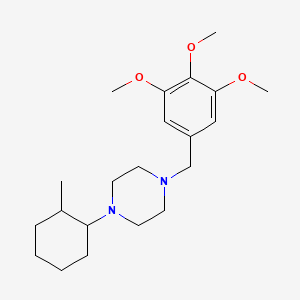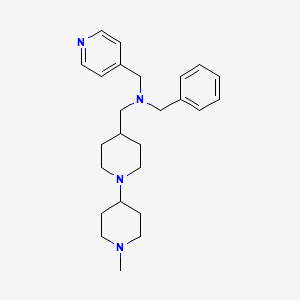
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole, also known as DIBO-PhT, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based molecules and is known to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole involves the formation of a covalent bond between the this compound molecule and a specific functional group on the biomolecule of interest. This covalent bond is formed through a bioorthogonal reaction, which is a chemical reaction that occurs selectively in biological systems without interfering with other biomolecules. The covalent bond between this compound and the biomolecule of interest can be used for a range of applications, such as imaging and proteomics.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In particular, this compound has been shown to be non-toxic to cells and to exhibit high selectivity towards specific functional groups on biomolecules. This makes it an ideal tool for the selective labeling of proteins and other biomolecules in complex biological systems.
実験室実験の利点と制限
One of the major advantages of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole is its high selectivity towards specific functional groups on biomolecules. This allows for the selective labeling of specific biomolecules in complex biological systems, which can be used for a range of applications such as imaging and proteomics. However, one of the limitations of this compound is its relatively low yield during the synthesis process, which can make it expensive to produce in large quantities.
将来の方向性
There are a number of future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole. One area of research is the development of new bioorthogonal reactions that can be used with this compound for the selective labeling of specific biomolecules. Another area of research is the optimization of the synthesis method for this compound to improve the yield and reduce the cost of production. Additionally, there is potential for the development of new applications for this compound in areas such as drug discovery and diagnostics.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. Its high selectivity towards specific functional groups on biomolecules makes it an ideal tool for the selective labeling of proteins and other biomolecules in complex biological systems. While there are limitations to its use, such as its relatively low yield during the synthesis process, there are also many future directions for research on this compound that could lead to new applications and discoveries in the field of chemical biology.
合成法
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography. The yield of the product is typically around 50-60%.
科学的研究の応用
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenyl-1,3-thiazole has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of chemical biology, where it is used as a tool for the selective labeling of proteins. This compound can be conjugated to a variety of biomolecules, including peptides, proteins, and nucleic acids, using bioorthogonal chemistry. This allows for the selective labeling of specific biomolecules in complex biological systems, which can be used for a range of applications such as imaging and proteomics.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-2-6-12(7-3-1)17-18-13(11-21-17)16-10-19-14-8-4-5-9-15(14)20-16/h1-9,11,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFDVPMEGVCJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

